molecular formula C8H5ClN2O2 B3317644 4-Chloro-7-nitro-1H-indole CAS No. 96831-52-6

4-Chloro-7-nitro-1H-indole

Cat. No. B3317644
CAS RN: 96831-52-6
M. Wt: 196.59 g/mol
InChI Key: NDHBCNHRLXZLGN-UHFFFAOYSA-N
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Description

4-Chloro-7-nitro-1H-indole is a chemical compound with the CAS Number: 96831-52-6 . It has a molecular weight of 196.59 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The linear formula of 4-Chloro-7-nitro-1H-indole is C8H5CLN2O2 . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-7-nitro-1H-indole are not detailed in the literature, indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .


Physical And Chemical Properties Analysis

4-Chloro-7-nitro-1H-indole has a molecular weight of 196.59 . The IUPAC name is 4-chloro-7-nitro-1H-indole . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 4-Chloro-7-nitro-1H-indole, have shown potential in the treatment of various types of cancer . They have been found to be biologically active compounds that can inhibit the growth of cancer cells .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties, making them useful in combating various microbial infections .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antiviral Activity

Indole derivatives have shown antiviral properties, indicating potential use in the treatment of viral infections .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antihyperglycemic properties .

Antimalarial Activity

Indole derivatives have demonstrated antimalarial properties . This suggests potential use in the treatment of malaria.

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activity . This suggests potential use in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Future Directions

Indole derivatives, including 4-Chloro-7-nitro-1H-indole, have immense potential for exploration for newer therapeutic possibilities . Their diverse biological activities make them a promising area of research in the development of treatments for various diseases .

properties

IUPAC Name

4-chloro-7-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHBCNHRLXZLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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